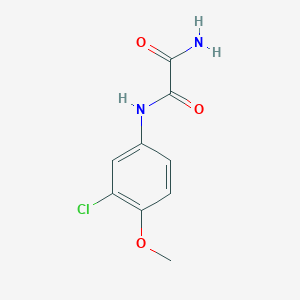

N-(3-chloro-4-methoxyphenyl)ethanediamide

Descripción general

Descripción

N-(3-chloro-4-methoxyphenyl)ethanediamide is a chemical compound that has been explored for various synthetic and structural purposes. The compound’s structure involves a chloro-methoxyphenyl group attached to an ethanediamide moiety, indicating potential for diverse chemical reactivity and application.

Synthesis Analysis

The synthesis of related compounds involves reactions of chloro-methoxy derivatives with various nitrogen-containing binucleophilic agents. For example, reactions of 3-chloro-5-methoxy derivatives with ethylenediamine have resulted in the formation of complex pyrrolidone structures, highlighting the reactivity of similar chloro-methoxyphenyl compounds in synthesis processes (Kosolapova et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)ethanediamide has been characterized through techniques such as X-ray diffraction, demonstrating the influence of intermolecular interactions on molecular geometry. Studies have shown how crystal packing and dimerization can affect the structure and stability of these compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of chloro-methoxyphenyl compounds includes the formation of hydrogen-bonded chains and three-dimensional frameworks in some derivatives, suggesting potential for diverse chemical applications and the formation of complex molecular structures (Zhang et al., 2007).

Aplicaciones Científicas De Investigación

Enantioselective Metabolism and Environmental Impact

Research on compounds like methoxychlor, a pesticide with structural similarities to N-(3-chloro-4-methoxyphenyl)ethanediamide, highlights the importance of understanding enantioselective metabolism by cytochrome P450 enzymes. These studies are crucial for assessing the environmental impact and endocrine-disrupting potential of such chemicals (Hu & Kupfer, 2002).

Microbial Degradation

The ability of environmental bacterial species to degrade organochlorine insecticides, like methoxychlor, demonstrates the role of microorganisms in mitigating the environmental persistence of halogenated compounds. This research is essential for developing bioremediation strategies for contaminants similar to N-(3-chloro-4-methoxyphenyl)ethanediamide (Satsuma & Masuda, 2012).

Ovarian Toxicity Through Estrogenic Pathways

The study of methoxychlor and its metabolites' effects on ovarian toxicity through estrogen-regulated pathways provides insights into the potential endocrine-disrupting effects of N-(3-chloro-4-methoxyphenyl)ethanediamide and related compounds. Understanding the interaction with estrogen receptors helps in assessing the reproductive toxicity of such chemicals (Miller, Gupta, & Flaws, 2006).

Synthetic Applications

The synthesis and characterization of compounds derived from reactions involving chloro and methoxy substituted phenyl ethanediamides highlight the chemical versatility and potential applications of N-(3-chloro-4-methoxyphenyl)ethanediamide in developing new materials or pharmaceuticals (Kosolapova et al., 2013).

Analytical Detection in Biological Samples

Developing analytical methods for detecting halogenated phenethylamines in human serum underlines the importance of monitoring exposure to compounds like N-(3-chloro-4-methoxyphenyl)ethanediamide. Such methodologies are crucial for clinical toxicology and understanding the pharmacokinetics of novel psychoactive substances (Poklis et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

N'-(3-chloro-4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-15-7-3-2-5(4-6(7)10)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTLKHWTOQWVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-Chloro-4-methoxyphenyl)ethanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

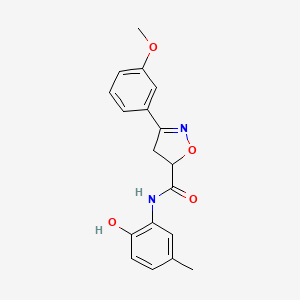

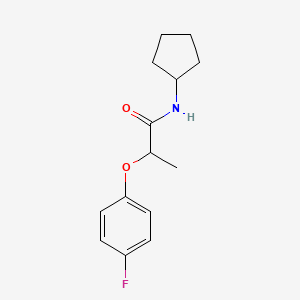

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)

![2,2,2-trifluoro-1-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4583846.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4583860.png)

![N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4583862.png)

![ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4583865.png)

![N-(3-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4583873.png)

![1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B4583877.png)

![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)

![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4583888.png)

![3-cyclohexyl-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583912.png)

![2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4583927.png)